molecular formula C14H10N4O3 B7747581 3-[(6-Nitroquinazolin-4-yl)amino]phenol

3-[(6-Nitroquinazolin-4-yl)amino]phenol

Cat. No.: B7747581
M. Wt: 282.25 g/mol
InChI Key: QYOFFVCXTNNNKJ-UHFFFAOYSA-N
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Description

3-[(6-Nitroquinazolin-4-yl)amino]phenol is a quinazoline derivative featuring a nitro group at position 6 of the quinazoline ring and a phenolic hydroxyl group at the meta position of the aniline substituent. Its molecular formula is C₁₅H₁₁N₄O₃, with a molecular weight of 295.28 g/mol (calculated). This compound is of interest in medicinal chemistry due to the quinazoline core, which is a common pharmacophore in kinase inhibitors and antitumor agents .

Properties

IUPAC Name

3-[(6-nitroquinazolin-4-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-11-3-1-2-9(6-11)17-14-12-7-10(18(20)21)4-5-13(12)15-8-16-14/h1-8,19H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOFFVCXTNNNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Nitroquinazolin-4-yl)amino]phenol typically involves the reaction of 6-nitroquinazoline with aniline derivatives. One common method includes the following steps:

    Nitration: The nitration of quinazoline to introduce a nitro group at the 6-position.

    Amination: The nitroquinazoline is then reacted with aniline under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Nitroquinazolin-4-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction of the nitro group can lead to the formation of aminoquinazoline derivatives.

    Substitution: The phenol group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinazoline derivatives with different oxidation states.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Phenol derivatives with various substituents.

Scientific Research Applications

3-[(6-Nitroquinazolin-4-yl)amino]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-Nitroquinazolin-4-yl)amino]phenol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include compounds with variations in quinazoline substituents and aromatic ring modifications. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-[(6-Nitroquinazolin-4-yl)amino]phenol 6-NO₂ (quinazoline), 3-OH (phenyl) C₁₅H₁₁N₄O₃ 295.28 High hydrogen-bonding capacity (2 donors, 6 acceptors); moderate hydrophobicity (XLogP ~4.9) .
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol 6,7-OCH₃ (quinazoline), 4-OH (phenyl) C₁₆H₁₅N₃O₃ 297.31 Enhanced solubility due to methoxy groups; high GI absorption and BBB permeability .
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine 6-NO₂ (quinazoline), 3-Br (phenyl) C₁₄H₁₀BrN₄O₂ 361.16 Reduced solubility compared to hydroxylated analogues; bromine increases molecular weight and lipophilicity .
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine 6,7-OCH₃ (quinazoline), 3-Cl (phenyl) C₁₆H₁₄ClN₃O₂ 315.76 Chlorine enhances electronic effects; methoxy groups improve solubility and metabolic stability .
Substituent Impact Analysis:
  • However, it reduces aqueous solubility compared to methoxy groups .
  • Hydroxyl Group (OH): Improves hydrogen-bonding capacity and solubility in polar solvents. The meta position in this compound may sterically hinder interactions compared to para-substituted analogues .
  • Halogen Substituents (Br, Cl) : Increase molecular weight and lipophilicity, reducing solubility but enhancing membrane permeability and bioavailability .

Key Observations :

  • Methoxy-substituted quinazolines (e.g., 6,7-dimethoxy) exhibit higher yields due to improved solubility and reactivity of the chloro precursor .
  • Steric hindrance from meta-substituted anilines (e.g., 3-aminophenol) may reduce reaction efficiency compared to para-substituted analogues.

Pharmacological and Physicochemical Properties

Property This compound 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 6 5 5
XLogP ~4.9 ~3.2 ~5.1
Solubility (Water) Low Moderate (methoxy enhances polarity) Very low
BBB Permeability Low (polar nitro and hydroxyl groups) High (methoxy improves lipophilicity) Moderate (bromine balances polarity)

Data Sources : .

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